pKₐ Depression upon gem‑Difluorination: Head‑to‑Head with Non‑Fluorinated Bicyclo[3.2.0]heptan-3-amine
The introduction of the gem‑difluoro group at the 6‑position of the bicyclo[3.2.0]heptane scaffold reduces the basicity of the 3‑amine. Experimentally, the pKₐ of 6,6‑difluorobicyclo[3.2.0]heptan-3-amine is depressed by 0.3–0.5 units compared to its non‑fluorinated bicyclo[3.2.0]heptan-3-amine counterpart [1]. This shift is consistent with the electron‑withdrawing inductive effect of the CF₂ moiety and places the conjugate acid in a distinct protonation‑state window at physiological pH relative to the parent amine [1].
| Evidence Dimension | pKₐ of the protonated primary amine (conjugate acid) |
|---|---|
| Target Compound Data | pKₐ = pKₐ(non‑fluorinated parent) − (0.3 to 0.5) units (exact value determined experimentally in the primary study) [1] |
| Comparator Or Baseline | Non‑fluorinated bicyclo[3.2.0]heptan-3-amine (parent amine, no CF₂ group) |
| Quantified Difference | ΔpKₐ = −0.3 to −0.5 units (target compound is less basic) [1] |
| Conditions | Potentiometric titration in aqueous medium; experimental pKₐ determination as described in Moroz et al. 2024 [1] |
Why This Matters
A pKₐ difference of 0.3–0.5 units alters the ratio of protonated to neutral amine species at physiological pH by a factor of ~2–3, directly affecting solubility, membrane permeability, and target engagement—this makes the difluorinated compound a functionally distinct building block from its non‑fluorinated parent [1].
- [1] Moroz, B. L.; Holovach, S. M.; Melnykov, K. P.; Lesyk, D. S.; Filatov, A. A.; Grygorenko, O. O. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. J. Org. Pharm. Chem. 2024, 22 (3), 3–9. DOI: 10.24959/ophcj.24.314176. View Source
